molecular formula C23H36N2O5S B12720610 beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester CAS No. 82560-66-5

beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester

Cat. No.: B12720610
CAS No.: 82560-66-5
M. Wt: 452.6 g/mol
InChI Key: XWXLSGZUTPXEDM-UHFFFAOYSA-N
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Description

beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester: is a complex organic compound with a unique structure that includes a benzofuran ring, an ethyl ester group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the thioether linkage, and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activity and interactions with various biomolecules

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique chemical properties may make it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other beta-alanine derivatives and benzofuran-containing molecules. These compounds may share some structural features but differ in their specific functional groups and overall reactivity.

Uniqueness

The uniqueness of beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester lies in its combination of a benzofuran ring, a thioether linkage, and an ethyl ester group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

82560-66-5

Molecular Formula

C23H36N2O5S

Molecular Weight

452.6 g/mol

IUPAC Name

ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-hexylamino]propanoate

InChI

InChI=1S/C23H36N2O5S/c1-6-8-9-10-15-25(16-14-20(26)28-7-2)31-24(5)22(27)29-19-13-11-12-18-17-23(3,4)30-21(18)19/h11-13H,6-10,14-17H2,1-5H3

InChI Key

XWXLSGZUTPXEDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCC(=O)OCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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